A Comprehensive Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide
A Comprehensive Technical Guide to the Physicochemical Properties of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide
Authored for: Drug Development Professionals, Researchers, and Scientists
Foreword
In the landscape of chemical research and pharmaceutical development, a molecule's potential is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior from synthesis and formulation to its ultimate interaction within biological systems. This guide provides a detailed examination of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide, offering not just a compilation of data, but a deeper insight into the experimental rationale and methodologies required for its comprehensive characterization. As a self-validating document, it is structured to provide both foundational knowledge and practical, field-proven protocols.
Molecular Identity and Structural Framework
3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide is a synthetic amide derivative characterized by a complex interplay of functional groups that define its chemical personality. The molecule incorporates a chlorinated neopentyl group, an amide linkage, and a para-substituted cyanophenyl ring. This unique combination suggests moderate lipophilicity and specific hydrogen bonding capabilities, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Figure 1: Conceptual structure of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide.
Core Physicochemical Data Summary
An aggregation of essential physicochemical data provides a high-level snapshot of the compound. This information is fundamental for initial project feasibility assessments, computational modeling, and the design of subsequent experimental work.
| Property | Value | Data Source |
| Molecular Formula | C₁₂H₁₃ClN₂O | PubChem |
| Molecular Weight | 236.70 g/mol | PubChem |
| CAS Number | 253569-93-0 | ChemicalBook |
| Appearance | White to off-white powder | Tokyo Chemical Industry |
| Melting Point | 163 - 165 °C | Tokyo Chemical Industry |
| Boiling Point | 398.9 ± 32.0 °C (at 760 mmHg) | Predicted - ChemicalBook |
| Density | 1.2 ± 0.1 g/cm³ | Predicted - ChemicalBook |
| pKa | 11.96 ± 0.46 (Amide N-H) | Predicted - ChemicalBook |
| LogP | 2.65 | Predicted - ChemicalBook |
Experimental Characterization Protocols
Theoretical data requires empirical validation. The following sections detail robust, first-principle methodologies for determining the key properties outlined above. The rationale behind procedural steps is explained to underscore the principles of a self-validating experimental design.
Thermal Properties: Melting Point via Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of purity and lattice energy. DSC is the preferred method over traditional capillary techniques due to its high precision and ability to detect other thermal events, such as polymorph transitions.
Expertise & Causality: The choice of a controlled heating rate (e.g., 10 °C/min) is a balance between achieving sharp, well-defined peaks (favored by slower rates) and minimizing experimental time and potential thermal degradation (favored by faster rates). An inert nitrogen atmosphere is essential to prevent oxidative decomposition of the compound at elevated temperatures, ensuring the observed endotherm corresponds solely to the melting process.
Experimental Protocol:
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Sample Preparation: Accurately weigh 3-5 mg of the compound into a non-hermetic aluminum pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty, sealed reference pan onto the DSC sensor.
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Thermal Method:
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Equilibrate the system at 30 °C.
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Ramp the temperature from 30 °C to 200 °C at a rate of 10 °C/min.
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Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.
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Data Analysis: Determine the melting point from the resulting thermogram as the onset temperature of the endothermic event.
Figure 2: A validated workflow for melting point determination by DSC.
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
LogP is a cornerstone parameter in drug development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While predictive models are useful, experimental determination via the shake-flask method coupled with HPLC provides definitive data.
Trustworthiness: The protocol's integrity hinges on ensuring true equilibrium is reached and that the analytical method is specific and accurate. Pre-saturating the octanol and water phases prevents volume changes upon mixing. A validated, stability-indicating HPLC method is crucial to ensure that quantification pertains only to the parent compound, not to any degradants.
Experimental Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.
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Sample Preparation: Prepare a stock solution of the compound in n-octanol.
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Partitioning:
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Add a known volume of the stock solution to a known volume of the pre-saturated water phase in a glass vial.
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Agitate the vial at a constant temperature (25 °C) for 24 hours to reach equilibrium.
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Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure complete separation of the two phases.
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Quantification:
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Carefully sample both the aqueous and octanol phases.
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Dilute each sample appropriately.
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Quantify the concentration of the compound in each phase using a validated reverse-phase HPLC-UV method against a calibration curve.
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Calculation: Calculate LogP as Log₁₀([Concentration in Octanol] / [Concentration in Water]).
Structural Confirmation and Purity Analysis
A compound's identity and purity must be unequivocally established. A suite of spectroscopic and chromatographic techniques provides orthogonal data points for this purpose.
Authoritative Grounding & Comprehensive References: The identity of a compound is confirmed when experimental data from techniques like NMR, MS, and IR are consistent with the proposed chemical structure. The standards for such confirmation are well-established in chemical literature and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
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¹H and ¹³C NMR: Provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity.
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Mass Spectrometry (MS): Determines the molecular weight. High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (C≡N stretch, C=O amide stretch, N-H stretch).
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HPLC-UV: Serves as the primary tool for assessing purity by separating the main compound from any impurities.
Chemical Stability Assessment: Forced Degradation
Understanding a compound's degradation pathways is non-negotiable for determining its shelf-life and appropriate storage conditions. Forced degradation studies intentionally stress the molecule to identify potential liabilities.
Figure 3: Logical workflow for a comprehensive forced degradation study.
Experimental Workflow:
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Solution Preparation: Prepare solutions of the compound in suitable solvents.
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Stress Application: Expose the solutions to a matrix of conditions:
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Hydrolytic: 0.1 N HCl and 0.1 N NaOH, both at 60 °C.
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Oxidative: 3% H₂O₂ at room temperature.
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Photolytic: Exposure to ICH-compliant light sources.
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Thermal: Stored at 60 °C (in solution) and as a solid.
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Time-Point Analysis: Sample at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours).
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Analysis: Analyze all samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of any degradation products.
Conclusion
The physicochemical properties of 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide define its potential utility and the challenges associated with its development. The data and protocols presented in this guide form a foundational package for any research program involving this molecule. By grounding theoretical predictions with rigorous, well-rationalized experimental work, researchers can proceed with a high degree of confidence in the quality and behavior of their material, paving the way for successful downstream applications.
References
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PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 13876503, 3-chloro-N-(4-cyanophenyl)-2,2-dimethylpropanamide. [Link]
